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Efficacy Data from Head-to-Head Trials

Get Quote

Quantitative data from clinical trials provides a direct comparison of the effectiveness of these two agents.

Study / Metric

Etelcalcetide

Cinacalcet P-value

Phase 3 RCT (Block et al.) [1]

» Patients with >30% PTH reduction

» Patients with >50% PTH reduction

Real-World (DOPPS Study) [2]

» Adjusted mean PTH level

» Reduction in PTH >600 pg/mL

Switching Study (ESCORT Trial) [3]

» Mean PTH in patients with baseline PTH
=240 pg/mL

68.2%

52.4%

-115 pg/mL (difference)

-11.4% (prevalence
difference)

220 pg/mL (from 401
pg/mL)

57.7% p=0.004
40.2% p=0.001
Reference -
Reference -
N/A p<0.001
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Experimental Protocol Details

For a deeper understanding of the evidence, here are the methodologies from the key studies cited.

¢ Phase 3 Randomized Controlled Trial [1]: This was a 26-week, randomized, active-controlled,
double-blind, double-dummy study. A total of 683 patients with CKD and SHPT receiving
hemodialysis were enrolled. Patients were randomized to receive either intravenous etelcalcetide
three times per week (with a daily oral placebo) or daily oral cinacalcet (with an intravenous placebo
three times per week). The primary endpoint was the proportion of patients achieving a greater than
30% reduction from baseline in mean PTH levels during the Efficacy Assessment Phase (EAP: weeks
20-27), with the objective of demonstrating non-inferiority of etelcalcetide to cinacalcet.

¢ Real-World Prospective Cohort Study (DOPPS) [2]: This study leveraged a "natural experiment" by
classifying US hemodialysis facilities as "etelcalcetide-first" (>75% of calcimimetic users prescribed
etelcalcetide) or "cinacalcet-first" (>75% prescribed cinacalcet) from March to August 2019. The study
analyzed mineral metabolism markers (PTH, calcium, phosphorus) averaged over the subsequent 6
months. It used both a cross-sectional analysis comparing the two types of facilities and a pre-post
analysis comparing facilities that switched from cinacalcet-first to etelcalcetide-first against those that
remained cinacalcet-first.

¢ Switching Trial (ESCORT) [3]: This was a multi-center, open-label study conducted in Japan.
Ninety-three hemodialysis patients already on cinacalcet were switched to intravenous etelcalcetide
three times per week for 24 weeks. The starting dose of etelcalcetide was 5 mg/session, which was
titrated between 2.5 and 15 mg based on iPTH and corrected calcium levels. The primary endpoints
were to determine the conversion dose and assess the safety and efficacy of the switch.

Mechanism of Action and Signaling Pathway

Both etelcalcetide and cinacalcet are calcimimetics that act as allosteric activators of the Calcium-Sensing
Receptor (CaSR) on the surface of parathyroid chief cells [4] [1]. The CaSR is a G-protein coupled receptor

(GPCR) that senses minor changes in extracellular calcium levels [4].

The following diagram illustrates the signaling pathway and pharmacological action of these drugs.
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As shown above, drug binding enhances the receptor's sensitivity to extracellular calcium, activating
associated Gq and Gi proteins [4]. This triggers a cascade: stimulation of the phosphoinositide-
phospholipase C pathway leads to production of IP3 and DAG, causing a rapid influx of calcium into the
cell. Simultaneously, Gi protein activity inhibits cAMP accumulation. The net effect is a powerful

suppression of both PTH secretion and PTH gene transcription, ultimately lowering serum PTH levels [4].

Practical Considerations for Decision-Making

¢ Adherence and Pill Burden: Etelcalcetide's intravenous administration guarantees adherence for
hemodialysis patients, eliminating concerns around pill burden or gastrointestinal side effects
affecting compliance with oral cinacalcet [2].

e Cost and Reimbursement: Intravenous etelcalcetide is often more expensive than oral cinacalcet,
which impacts its adoption. Some insurers may require documented treatment failure with cinacalcet
before approving etelcalcetide [2] [5].

e Conversion Dosing: When switching from cinacalcet to etelcalcetide, the ESCORT trial provided
real-world data. For patients previously on a mean cinacalcet dose of ~45 mg/day, the average
effective etelcalcetide dose after 24 weeks was approximately 6 mg per hemodialysis session [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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